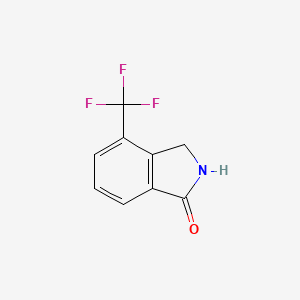

4-(Trifluoromethyl)isoindolin-1-one

Übersicht

Beschreibung

4-(Trifluoromethyl)isoindolin-1-one is a chemical compound with the molecular formula C9H6F3NO . It has a molecular weight of 201.15 . The IUPAC name for this compound is 4-(trifluoromethyl)-1-isoindolinone . It is stored in a dry environment at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, including 4-(Trifluoromethyl)isoindolin-1-one, has been achieved through an electrochemical intramolecular 5-exo-dig aza-cyclization of 2-alkynylbenzamides and subsequent nucleophilic fluorination . This process has been developed to afford the highly selective synthesis of mono- and trifluorinated isoindolin-1-one derivatives .Molecular Structure Analysis

The InChI code for 4-(Trifluoromethyl)isoindolin-1-one is 1S/C9H6F3NO/c10-9(11,12)7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14) . The key to this InChI code is UYOAUXNGRMUPJJ-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(Trifluoromethyl)isoindolin-1-one include an electrochemical intramolecular 5-exo-dig aza-cyclization of 2-alkynylbenzamides and subsequent nucleophilic fluorination . This process results in the highly selective synthesis of mono- and trifluorinated isoindolin-1-one derivatives .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)isoindolin-1-one is a solid compound . It is stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Application 1: Metal-free oxidative trifluoromethylation of indoles

- Summary of the Application : This research focuses on the synthesis of 2-trifluoromethylindoles from indoles using 4-(Trifluoromethyl)isoindolin-1-one. The process selectively introduces trifluoromethyl to indoles on the C2 position .

- Methods of Application : The method involves the use of easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions . A radical intermediate may be involved in this transformation .

- Results or Outcomes : The desired product can be obtained in 0.7 g yield .

Application 2: PI3Kγ Inhibitors against Gastric Carcinoma

- Summary of the Application : This research involves the use of isoindolin-1-one derivatives as potent PI3Kγ inhibitors against gastric carcinoma .

- Methods of Application : The study conducted various molecular modeling studies with a series of isoindolin-1-one derivatives by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .

- Results or Outcomes : The study provided structural insights from molecular modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma .

Application 3: Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives

- Summary of the Application : This research involves the ultrasonic-assisted synthesis of isoindolin-1-one derivatives. These compounds are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities .

- Methods of Application : The synthesis is carried out under ultrasonic irradiation, which offers advantages in chemical synthesis by improving the reaction rate, yields, and selectivity, as well as applying less hazardous materials and milder reaction conditions .

- Results or Outcomes : A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation. This practical synthesis is featured by group tolerance, high efficiency, and yields .

Safety And Hazards

Zukünftige Richtungen

Fluorine and fluorinated motifs, such as those found in 4-(Trifluoromethyl)isoindolin-1-one, have been discussed in the context of their design and application in bioisosteres for drug design . The unique properties of fluorine feature prominently in the design of higher-order structural metaphors that reflect a more sophisticated molecular construction that broadens biological mimesis . The study of the structure–activity relationship is helpful for finding new anti-TMV activity inhibitors . Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 .

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOAUXNGRMUPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2C(F)(F)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)isoindolin-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)

![2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride](/img/structure/B1430740.png)

![ethyl[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B1430752.png)

![[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1430756.png)

![2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid](/img/structure/B1430758.png)